molecular formula C9H14ClNO B2374201 5-(2-Aminoethyl)-2-methylphenol;hydrochloride CAS No. 2287300-18-7

5-(2-Aminoethyl)-2-methylphenol;hydrochloride

Cat. No.: B2374201
CAS No.: 2287300-18-7
M. Wt: 187.67
InChI Key: NJAVVPPOSCUWKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Aminoethyl)-2-methylphenol;hydrochloride, also known as 5-HTP, is a naturally occurring amino acid and chemical precursor to serotonin. It is commonly used as a dietary supplement to boost mood, reduce anxiety, and improve sleep. However, 5-HTP also has potential scientific research applications in various fields such as neuroscience, pharmacology, and biochemistry.

Scientific Research Applications

Synthesis and Antiproliferative Activity

  • Reaction with Lawsone : A study reported the reaction between lawsone (2-hydroxy-1,4-naphthoquinone) and derivatives of 2-aminophenol, leading to the formation of compounds with antiproliferative properties against cancer cell lines like THP1 and COLO205 (Kathawate et al., 2014).

Antioxidant Properties

  • Phenolic Derivatives as Antioxidants : Phenolic compounds, including aminophenol derivatives, have been studied for their role as antioxidants, showing potential in inhibiting lipid peroxidation and scavenging peroxyl radicals (Dinis, Maderia, & Almeida, 1994).

Anticancer and Proteasome Inhibition

  • Pyrazolone-enamines in Cancer Treatment : The condensation of carbonyl in 4-benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one with aminophenol derivatives demonstrated strong inhibitory effects on human liver cancer HepG2 cells, suggesting potential in cancer therapy (Yan et al., 2015).

Polymer and Material Science

  • Synthesis of Imidazolines : The synthesis process involving aminophenol derivatives has been applied in creating imidazolines, which serve as thermostabilizers for materials like polypropylene (Aghamali̇yev et al., 2018).

Antimalarial Activity

  • Benzo[c][2,7]naphthyridin-5-yl-arylamine Compounds : Compounds synthesized by reacting 4-aminophenol with other chemicals demonstrated significant antimalarial activity, particularly against chloroquine-sensitive and resistant Plasmodium falciparum strains (Görlitzer et al., 2007).

Antimicrobial Activity

  • Synthesis of Schiff Bases : Schiff bases synthesized from aminophenol derivatives have shown promising antimicrobial activity against various bacterial and fungal strains (Uddin et al., 2020).

Mechanism of Action

Properties

IUPAC Name

5-(2-aminoethyl)-2-methylphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-7-2-3-8(4-5-10)6-9(7)11;/h2-3,6,11H,4-5,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJAVVPPOSCUWKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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